molecular formula C11H9NO2 B14657412 3-Methyl-4-nitrosonaphthalen-1-ol CAS No. 51855-62-0

3-Methyl-4-nitrosonaphthalen-1-ol

Cat. No.: B14657412
CAS No.: 51855-62-0
M. Wt: 187.19 g/mol
InChI Key: CGMQJHZKXSMXFG-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrosonaphthalen-1-ol is an organic compound belonging to the class of naphthalenes. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group at the third position, a nitroso group at the fourth position, and a hydroxyl group at the first position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrosonaphthalen-1-ol can be achieved through several methods. One common approach involves the nitration of 3-methyl-1-naphthol followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as iron and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reducing agents.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrosonaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-methyl-4-naphthoquinone.

    Reduction: Formation of 3-methyl-4-aminonaphthalen-1-ol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Methyl-4-nitrosonaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrosonaphthalen-1-ol involves its interaction with various molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Lacks the methyl and nitroso groups, making it less reactive in certain chemical reactions.

    4-Nitrosonaphthalen-1-ol: Lacks the methyl group, affecting its physical and chemical properties.

    3-Methyl-1-naphthol:

Uniqueness

3-Methyl-4-nitrosonaphthalen-1-ol is unique

Properties

CAS No.

51855-62-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methyl-4-nitrosonaphthalen-1-ol

InChI

InChI=1S/C11H9NO2/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12-14/h2-6,13H,1H3

InChI Key

CGMQJHZKXSMXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)N=O

Origin of Product

United States

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